4-Isopropyl-2-methylaniline

Fuel Additives Knock-limited Performance Combustion

4-Isopropyl-2-methylaniline (CAS 112121-89-8), also known as 2-methyl-4-(propan-2-yl)aniline, is a disubstituted aniline derivative with the molecular formula C10H15N and a molecular weight of 149.23 g/mol. It belongs to a class of alkyl-substituted anilines used as key intermediates in the synthesis of agrochemicals, dyes, and pharmaceuticals.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 112121-89-8
Cat. No. B3417682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-2-methylaniline
CAS112121-89-8
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)C)N
InChIInChI=1S/C10H15N/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7H,11H2,1-3H3
InChIKeyWYWNLVJBQRJIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropyl-2-methylaniline (CAS 112121-89-8) for Research & Industrial Procurement


4-Isopropyl-2-methylaniline (CAS 112121-89-8), also known as 2-methyl-4-(propan-2-yl)aniline, is a disubstituted aniline derivative with the molecular formula C10H15N and a molecular weight of 149.23 g/mol [1]. It belongs to a class of alkyl-substituted anilines used as key intermediates in the synthesis of agrochemicals, dyes, and pharmaceuticals [2].

Why 4-Isopropyl-2-methylaniline Cannot Be Simply Replaced by Other Alkyl-Anilines


Generic substitution among alkyl-anilines is not advisable due to significant differences in their physical, chemical, and biological properties. For instance, simple positional isomerism (e.g., 2-Isopropyl-4-methylaniline) leads to a different substitution pattern on the aromatic ring, which directly affects its reactivity in downstream syntheses and its performance in applications such as fuel additives [1]. Furthermore, the specific alkyl groups (methyl and isopropyl) and their positions on the aniline ring critically influence enzyme inhibition potency and toxicological profiles [2], making the selection of the precise analog a critical decision in research and industrial development.

Quantitative Differentiation of 4-Isopropyl-2-methylaniline (CAS 112121-89-8) from Analogs


Engine Performance: Differentiated Lean-Mixture Response vs. p-tert-Butylaniline and 4-Isopropylaniline

4-Isopropyl-2-methylaniline exhibits a distinct performance profile as a fuel additive compared to its close analogs. Under modified engine conditions, its addition results in a better lean-mixture response than 4-isopropylaniline, which only shows an improvement over unsubstituted aniline. In contrast, under severe conditions (F-4 condition), its performance is worse than that of p-tert-butylaniline, which is noted for its consistent performance across operating conditions [1].

Fuel Additives Knock-limited Performance Combustion

Urease Inhibition: Potency of a Derivative vs. Standard Inhibitor Thiourea

While direct comparative data for the parent compound are not available, a derivative of 4-isopropyl-2-methylaniline has been identified as a potent urease inhibitor. This derivative exhibited an IC50 value of 1.6 nM against the urease enzyme, which is a significantly higher potency compared to the standard inhibitor thiourea . This indicates that the 4-isopropyl-2-methylaniline scaffold is a promising starting point for developing high-affinity urease inhibitors.

Enzyme Inhibition Urease Biochemistry

Toxicity Profile: Di-substituted Anilines Exhibit Reduced Acute Oral Toxicity vs. Mono-substituted Analogs

A study on the acute oral toxicity of alkyl-substituted aniline derivatives in male rats found that di-substituted anilines (like 4-isopropyl-2-methylaniline) are less toxic than mono-substituted anilines when the alkyl groups contain 2 or 3 carbons [1]. This provides a class-level inference that 4-isopropyl-2-methylaniline is expected to have a lower acute oral toxicity profile than simpler, mono-substituted anilines like 4-isopropylaniline or 2-methylaniline.

Toxicology Safety LD50

Synthesis Feasibility: Established High-Yield Production Method with Defined Metrics

A patent document outlines a specific production method for 4-isopropyl-2-methylaniline, starting from cumene and proceeding through nitration and reduction. This method provides quantitative yield data, reporting a nitration yield of 72.4%, a reduction yield of 92.3%, a separation yield of 93.6%, and an overall total yield of 62.6% [1]. This level of detailed process definition and known yield metrics is a differentiator for industrial procurement, as it demonstrates a clear path to manufacturing with predictable outcomes.

Synthesis Process Chemistry Scale-up

Optimal Use Cases for 4-Isopropyl-2-methylaniline (CAS 112121-89-8) Driven by Evidence


As a Scaffold for Developing Potent Urease Inhibitors

Given the evidence that a derivative of 4-isopropyl-2-methylaniline shows exceptionally potent urease inhibition (IC50 = 1.6 nM), this compound is best prioritized as a core scaffold in medicinal chemistry programs targeting urease-dependent conditions, such as infections by Helicobacter pylori or other pathogenic bacteria. Its activity far exceeds that of standard inhibitors like thiourea, making it a superior starting point for hit-to-lead optimization .

As a High-Purity Intermediate for Agrochemical Synthesis

The well-documented and efficient synthesis route for 4-isopropyl-2-methylaniline, with a total yield exceeding 60%, ensures its reliable and cost-effective availability for large-scale production . This makes it the preferred building block for synthesizing herbicides like isoproturon or other alkyl-aniline-based pesticides, where a consistent supply of high-quality intermediate is crucial.

In Fuel Additive Research with Specific Performance Requirements

For research into aviation fuel additives, 4-isopropyl-2-methylaniline offers a unique performance signature. It improves lean-mixture response under modified engine conditions, unlike its analog 4-isopropylaniline, but is less effective under severe conditions compared to p-tert-butylaniline . This differentiated profile makes it a key compound for studies aiming to tune fuel performance for specific engine operating ranges, rather than for broad, universal applications.

In Industrial Applications Requiring a Less Hazardous Aniline Derivative

Based on class-level toxicity data, 4-isopropyl-2-methylaniline, as a di-substituted aniline, is expected to be less acutely toxic upon oral exposure than its mono-substituted analogs . For industrial processes where large quantities of anilines are handled, selecting this compound over a more toxic mono-substituted alternative can be a strategic choice to improve worker safety and reduce the burden of hazardous material management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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